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Compound of Interest

Compound Name: (Dibutylamino)acetonitrile

Cat. No.: B101715 Get Quote

Disclaimer: Publicly available experimental spectroscopic data for (Dibutylamino)acetonitrile
is limited. This guide provides representative spectroscopic data from a close structural analog,

2-(Diethylamino)acetonitrile, to offer insights into the expected spectral characteristics. General

experimental protocols for obtaining such data are also detailed below.

Data Presentation: Spectroscopic Data of 2-
(Diethylamino)acetonitrile
The following tables summarize the available spectroscopic data for 2-

(Diethylamino)acetonitrile, which serves as a structural analog to (Dibutylamino)acetonitrile.

Table 1: 1H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not available - - -

Note: Experimental

1H NMR data for 2-

(Diethylamino)acetonit

rile is not readily

available in public

spectral databases.
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Table 2: 13C NMR Data

Chemical Shift (ppm) Assignment

Data not available -

Note: Experimental 13C NMR data for 2-

(Diethylamino)acetonitrile is not readily available

in public spectral databases.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm-1) Functional Group Assignment

~2970 C-H stretch (alkyl)

~2870 C-H stretch (alkyl)

~2240 C≡N stretch (nitrile)

~1460 C-H bend (alkyl)

~1370 C-H bend (alkyl)

~1160 C-N stretch (amine)

Data sourced from the NIST Chemistry

WebBook for 2-(Diethylamino)acetonitrile.

Table 4: Mass Spectrometry (MS) Data
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m/z Ion Assignment

112 [M]+ (Molecular Ion)

97 [M - CH3]+

83 [M - C2H5]+

56 [C3H6N]+

Data represents the electron ionization (EI)

mass spectrum of 2-(Diethylamino)acetonitrile,

sourced from the NIST Chemistry WebBook.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid organic compound such as (Dibutylamino)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H
and 13C)

Sample Preparation: A sample of the analyte (typically 5-25 mg for 13C NMR, <1 mg for 1H

NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-

d6, or Acetone-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for the nucleus

being observed (e.g., 400 MHz for 1H). The sample is inserted into the magnet, and the

instrument is "locked" onto the deuterium signal of the solvent. The magnetic field

homogeneity is then optimized through a process called "shimming" to achieve the best

possible spectral resolution. The probe is tuned to the correct frequency to maximize signal-

to-noise.

Data Acquisition:

1H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time (typically 2-4 seconds), relaxation delay, and
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the number of scans (usually 8 to 16 for a moderately concentrated sample).

13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum

and enhance the signal-to-noise ratio. Due to the low natural abundance of 13C, a larger

number of scans is required compared to 1H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For a neat liquid sample, a thin film is prepared between two infrared-

transparent salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate,

and the second plate is pressed on top to create a thin, uniform film.

Instrument Setup: A background spectrum of the clean, empty sample compartment (or the

salt plates) is recorded. This is used to subtract any signals from the instrument or

atmospheric components (like CO2 and water vapor).

Data Acquisition: The prepared sample (salt plates with the liquid film) is placed in the

spectrometer's sample holder. The infrared spectrum is then recorded, typically over a range

of 4000 to 400 cm-1.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid, the sample can be introduced into the mass

spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). The

sample is vaporized under vacuum.

Ionization: In Electron Ionization (EI), the vaporized sample molecules are bombarded with a

high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment in a reproducible manner.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that shows the relative intensity of each ion fragment.

Mandatory Visualization
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The following diagram illustrates a general workflow for the spectroscopic characterization of a

chemical compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
(Dibutylamino)acetonitrile

Purification
(e.g., Distillation, Chromatography)
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NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Structure Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b101715#spectroscopic-data-nmr-ir-ms-of-
dibutylamino-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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